molecular formula C9H3Cl2F4NO2 B010239 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 104147-33-3

1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B010239
M. Wt: 304.02 g/mol
InChI Key: DIBJOUIDJQRDBM-UHFFFAOYSA-N
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Description

Isocyanates like the one in this compound are a type of reactive chemical that contains a functional isocyanate group (-N=C=O). They are widely used in the production of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .


Molecular Structure Analysis

The molecular structure of an isocyanate consists of a carbonyl group (=O) and an isocyanide group (−N=C=). The dichlorobenzene part of the molecule implies a benzene ring with two chlorine atoms attached, and the tetrafluoroethoxy indicates an ether group with four fluorine atoms attached .


Chemical Reactions Analysis

Isocyanates are known to react with water to form amines and liberate carbon dioxide. They also react with alcohols to form urethanes, which are used in polyurethane polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. Isocyanates, for example, are typically colorless, crystalline solids. They are also usually highly reactive .

Safety And Hazards

Isocyanates are known to be hazardous. They can cause irritation to the skin and eyes, and prolonged exposure can lead to sensitization and asthma. Therefore, proper safety measures should be taken when handling these compounds .

properties

IUPAC Name

1,3-dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F4NO2/c10-5-1-4(16-3-17)2-6(11)7(5)18-9(14,15)8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBJOUIDJQRDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603886
Record name 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene

CAS RN

104147-33-3
Record name 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104147-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33.4 g of 3,5-dichloro-4-(1,1,2,2,-tetrafluoroethoxy)aniline are dissolved in 130 ml of chlorobenzene. With stirring, this solution is added dropwise at 22° C. to a solution consisting of 90 g of toluene containing 20% by weight of phosgene and of 100 ml of dioxane and 300 ml of chlorobenzene. The reaction mixture is stirred for 1 hour at room temperature, 1 hour at 50° C. and then 1 hour at 80° C. The reaction mixture is subsequently concentrated in a water-jet vacuum and then distilled under high vacuum, affording the title compound of the formula ##STR8## as a colourless oil. Boiling point 81°-83° C./2.5 mbar.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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